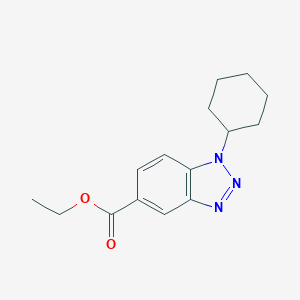![molecular formula C16H21NO3 B249525 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol involves the activation of beta-adrenergic receptors. This leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels lead to the activation of protein kinase A, which regulates various cellular processes.
Biochemical and Physiological Effects:
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol has several biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and blood pressure. It also relaxes the smooth muscles in the airways, leading to bronchodilation. This compound has been shown to increase lipolysis and glucose uptake in adipose tissue, making it a potential therapeutic agent for obesity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol in lab experiments include its specificity and potency. It is a highly selective beta-adrenergic agonist, making it an ideal tool for studying beta-adrenergic receptor function. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.
Future Directions
There are several future directions for the use of 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol in scientific research. One potential application is in the treatment of cardiovascular diseases, such as heart failure and hypertension. This compound has been shown to have beneficial effects on cardiac function and blood pressure regulation. Another potential application is in the treatment of obesity, as this compound has been shown to increase lipolysis and glucose uptake in adipose tissue. Further studies are needed to explore the full potential of this compound in these areas.
Conclusion:
In conclusion, 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various areas of research.
Synthesis Methods
The synthesis of 1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol involves the reaction of 4-(1-hydroxyethyl)phenol with furfurylamine in the presence of sodium hydride. The resulting intermediate is then reacted with 1-bromo-2-propanol to obtain the final product. The reaction is carried out in a solvent mixture of tetrahydrofuran and water under controlled conditions.
Scientific Research Applications
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol has a wide range of scientific research applications. It is commonly used as a beta-adrenergic agonist to stimulate the beta-adrenergic receptors in cells. This compound is also used in studies related to cardiovascular diseases, asthma, and obesity. It has been shown to have potential therapeutic effects in these areas.
properties
Product Name |
1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(18)9-17-10-15-7-8-16(20-15)14-5-3-13(4-6-14)12(2)19/h3-8,11-12,17-19H,9-10H2,1-2H3 |
InChI Key |
SQXPSRIEFHXWEJ-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)





![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
